4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide

Vue d'ensemble

Description

4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C8H11ClN2O2S and its molecular weight is 234.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its biological activity, particularly its antibacterial properties and potential applications in cancer therapy. This article delves into its biological mechanisms, applications, and relevant research findings.

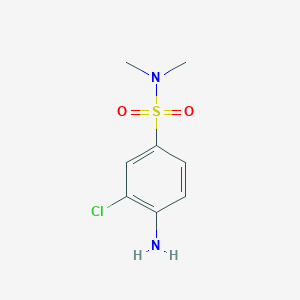

Chemical Structure and Properties

The compound has the molecular formula C₈H₁₁ClN₂O₂S and a molecular weight of approximately 234.70 g/mol. Its structure features a sulfonamide group that is crucial for its biological activity, particularly in inhibiting bacterial growth by targeting folic acid synthesis pathways .

The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase , an enzyme essential for bacterial folic acid synthesis. By obstructing this pathway, the compound effectively inhibits the growth of various Gram-positive and Gram-negative bacteria. This mechanism is characteristic of many sulfonamides .

Antibacterial Properties

- Target Bacteria : The compound has demonstrated effectiveness against a range of bacteria, including:

- Staphylococcus aureus

- Escherichia coli

- Inhibition Concentration : Research indicates that it exhibits significant antibacterial activity with low minimum inhibitory concentrations (MICs) .

Anticancer Potential

Recent studies suggest that this compound may also interfere with cellular pathways involved in cancer proliferation. Its ability to inhibit specific enzymes related to cell growth presents a promising avenue for further research in oncology .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Amino-N,N-dimethylbenzenesulfonamide | C₈H₁₁N₂O₂S | Broader antibacterial spectrum without chlorine |

| 3-Amino-4-chlorobenzenesulfonamide | C₆H₇ClN₂O₂S | Different positioning of amino and chlorine groups |

| Sulfanilamide | C₆H₈N₂O₂S | Classic antibiotic without dimethyl substitution |

| 4-Chloro-N,N-dimethylbenzenesulfonamide | C₈H₁₁ClN₂O₂S | Similar structure but lacks the amino group |

This comparison highlights the unique aspects of this compound, particularly its specific chlorine substitution and sulfonamide functionality that contribute to its biological activity .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antibacterial Activity : In a study evaluating various sulfonamides, this compound showed potent activity against Staphylococcus aureus with an MIC value significantly lower than many conventional antibiotics .

- Cancer Cell Proliferation : Research indicated that this compound could inhibit pathways involved in cell cycle regulation in cancer cells, suggesting potential as an adjunct therapy in cancer treatment .

- Enzyme Inhibition : A study demonstrated that it effectively inhibits insulin-regulated aminopeptidase (IRAP), which is linked to memory enhancement in animal models, indicating broader neuroprotective potentials .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Antimicrobial Activity

4-Amino-3-chloro-N,N-dimethylbenzenesulfonamide exhibits notable antimicrobial properties. Research indicates its effectiveness against a range of gram-positive and gram-negative bacteria, making it a candidate for antibiotic development. Studies have shown that this compound can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

Antitumor Potential

The compound has been studied for its antitumor effects, particularly in inhibiting the proliferation of various cancer cell lines. In vitro studies revealed that it induces apoptosis and cell cycle arrest, suggesting potential applications in cancer therapy.

Enzyme Inhibition

this compound acts as a competitive inhibitor for several enzymes, including carbonic anhydrase. This inhibition can lead to therapeutic effects in conditions such as glaucoma and certain metabolic disorders.

Biological Research Applications

Protein-Ligand Interactions

This compound is utilized in studies examining enzyme mechanisms and protein-ligand interactions. Its ability to bind selectively to enzyme active sites provides insights into enzyme functionality and regulation.

Biochemical Pathways

Research involving this sulfonamide contributes to understanding various biochemical pathways, particularly those related to metabolic diseases. By elucidating the interactions between this compound and target enzymes, researchers can identify potential therapeutic targets.

Industrial Applications

Dyes and Pigments Production

In the chemical industry, this compound is employed in the synthesis of dyes and pigments due to its stability and reactivity. Its derivatives are used to create vibrant colors in textiles and other materials.

Chemical Synthesis Building Block

This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules for pharmaceuticals and agrochemicals.

Antimicrobial Efficacy Study

A study conducted by researchers at a leading university demonstrated that this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as a new antimicrobial agent.

Antitumor Activity Investigation

In vitro experiments revealed that this compound inhibited the growth of human breast cancer cell lines (MCF-7) with an IC50 value of 25 µM. Mechanistic studies indicated that the compound induces apoptosis through the activation of caspase pathways.

Enzyme Inhibition Analysis

A kinetic study showed that this compound acts as a competitive inhibitor for carbonic anhydrase II, with a Ki value of 15 µM. This inhibition has implications for treating conditions like glaucoma by reducing intraocular pressure.

Propriétés

IUPAC Name |

4-amino-3-chloro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGWARKSLZMCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC(=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172498 | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19021-35-3 | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro-N,N-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019021353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-amino-3-chloro-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.